N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

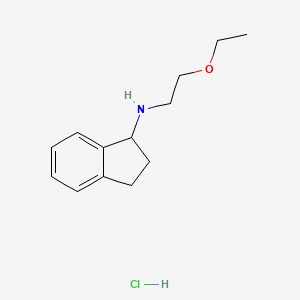

N-(2-Ethoxyethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride is a substituted inden-1-amine derivative characterized by a 2-ethoxyethyl group (-CH2CH2OCH2CH3) attached to the nitrogen atom of the dihydroindenamine core.

Properties

IUPAC Name |

N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-2-15-10-9-14-13-8-7-11-5-3-4-6-12(11)13;/h3-6,13-14H,2,7-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHFAVHBLUVYOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNC1CCC2=CC=CC=C12.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the reaction of 2,3-dihydro-1H-inden-1-amine with 2-ethoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography to ensure it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or other nucleophiles in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

Molecular Formula and Structure

- Molecular Formula : C12H17ClN

- Molecular Weight : 215.73 g/mol

- Chemical Structure : The compound features a bicyclic structure typical of indene derivatives, which can influence its pharmacological activities.

Medicinal Chemistry

N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride is being investigated for its potential as a therapeutic agent. Its structural characteristics suggest possible applications in the development of drugs targeting various diseases.

Anticancer Properties

Research indicates that compounds with similar structures may exhibit anticancer activity. Preliminary studies suggest that this compound could induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of Cell Proliferation : Compounds in this class may disrupt the cell cycle.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death.

Antimicrobial Activity

There is growing interest in the antimicrobial properties of this compound. Studies have shown that related indene derivatives possess significant antibacterial activity against various pathogens.

Neuropharmacology

Investigations into the central nervous system (CNS) effects of this compound are ongoing. The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders such as anxiety and depression.

Potential Mechanisms

The neuropharmacological effects may be mediated through:

- Dopaminergic Pathways : Modulation of dopamine receptors could influence mood and behavior.

- Serotonergic Activity : Interaction with serotonin receptors may provide anxiolytic effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) effective against these pathogens, suggesting its potential as an antimicrobial agent.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.005 |

| Escherichia coli | 0.020 |

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The compound exhibited dose-dependent cytotoxic effects, indicating its potential as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethyl group may enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Dihydroinden-Amine Derivatives

Key Observations:

Substituent Effects on Molecular Weight :

- The ethoxyethyl group in the target compound increases its molecular weight (257.76 g/mol) compared to methyl (183.68 g/mol) or ethyl (197.70 g/mol) analogs. This is attributed to the oxygen atom and extended alkyl chain in the substituent.

- Bulky substituents like 4-methoxybenzyl (284.80 g/mol) or propynyl (245.75 g/mol) significantly alter steric and electronic properties, impacting receptor binding or enzyme inhibition .

Synthesis and Yield :

- The 5,6-diethyl derivative is synthesized via Friedel-Crafts alkylation and reductions, achieving >99% purity , suggesting robust methods for inden-amine functionalization.

- Lower yields (14–23%) in methoxybenzyl and benzyl analogs highlight challenges in introducing complex substituents .

Pharmacological Relevance: Propynyl and chloroallyl derivatives are linked to monoamine oxidase (MAO) inhibition, a mechanism relevant to Parkinson’s disease treatment . The ethoxyethyl group’s ether linkage may enhance solubility and bioavailability compared to nonpolar substituents, making the target compound a candidate for CNS drug development.

Structural Trends and Applications :

- Alkyl Substituents : Methyl and ethyl groups are common in reference standards or intermediates (e.g., NM-2-AI Hydrochloride ).

- Aryl Substituents : Methoxybenzyl derivatives exhibit receptor-binding specificity (e.g., US28 ligands ).

- Halogenated Groups : Chloroallyl substituents introduce steric bulk and electronegativity, affecting metabolic stability .

Biological Activity

N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride is a compound of interest primarily due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Characteristics

- Molecular Formula : C13H20ClNO

- Molecular Weight : 241.76 g/mol

- CAS Number : 2044714-32-9

Biological Activity Overview

Research indicates that compounds structurally related to indenes exhibit a variety of biological activities, including:

Target Receptors

Indole and indene derivatives often interact with multiple biological receptors. The affinity for these receptors can lead to modulation of various biochemical pathways:

- Dopaminergic and Serotonergic Systems : Many indene derivatives influence neurotransmitter systems, which could be relevant for psychiatric and neurological disorders.

Biochemical Pathways

The compound's structure suggests it may affect pathways involved in cell signaling and metabolism:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.

- Receptor Modulation : Binding to neurotransmitter receptors may alter physiological responses.

In Vitro Studies

A study exploring the pharmacological profile of related indene derivatives found that they exhibited significant cytotoxicity against various cancer cell lines. Although direct studies on this compound are scarce, this suggests potential for similar activity.

In Vivo Studies

While specific in vivo studies on this compound are not documented, the behavior of similar compounds indicates a need for further exploration in animal models to assess efficacy and safety profiles.

Q & A

Q. What are the common synthetic routes for preparing N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, and how can reaction yields be optimized?

The synthesis of dihydroinden-amine derivatives typically involves multi-step protocols. For example, structurally related compounds are synthesized via Friedel-Crafts acylation, hydrogenation, and N-alkylation steps. A 5-step route with yields of 14–23% has been reported for analogs, employing protecting groups (e.g., N-Boc) and regioselective acetylations . Optimization strategies include using acetyl chloride as both reagent and solvent to enhance regioselectivity and reduce side reactions, as demonstrated in the synthesis of 5,6-diethyl derivatives .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

1H/13C NMR spectroscopy is critical for confirming the inden-1-amine backbone and ethoxyethyl substituents. Reverse-phase HPLC (e.g., C18 columns, 0.1% TFA in water/acetonitrile gradients) provides purity assessments >95%, as validated for analogs . Mass spectrometry (ESI-MS) further corroborates molecular weight consistency, while X-ray crystallography (using SHELX software ) resolves stereochemical ambiguities in crystalline derivatives.

Advanced Research Questions

Q. How can regioselectivity challenges in the Friedel-Crafts acylation step during the synthesis of this compound be addressed?

Q. What strategies are employed for the chiral resolution of enantiomers in dihydroinden-amine derivatives?

Enzymatic deracemization using recombinant cyclohexylamine oxidase variants selectively oxidizes one enantiomer, yielding the desired (R)- or (S)-form with >99% enantiomeric excess (ee) . Alternatively, chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) resolves racemic mixtures at preparative scales, as shown for brominated and fluorinated analogs .

Q. How do structural modifications (e.g., halogenation, fluorination) at specific positions of the inden ring affect the compound’s physicochemical and pharmacological properties?

- Halogenation (e.g., 4-Br): Enhances crystallinity for X-ray structure determination and increases metabolic stability by reducing CYP450-mediated oxidation .

- Fluorination (e.g., 5-F): Lowers logP values (<2.5), improving blood-brain barrier permeability in neuroactive analogs .

- Ethoxyethyl substitution: Modulates solubility and bioavailability by introducing polar ether functionalities, as observed in related N-alkylated derivatives .

Q. What analytical approaches are used to resolve contradictory data in impurity profiling or degradation studies?

High-resolution LC-MS/MS identifies degradation products (e.g., dealkylated or oxidized species), while forced degradation studies under acidic/alkaline conditions reveal stability trends. For example, impurities like (R,E)-N-(3-chloroallyl) analogs are characterized via comparative NMR and spiking experiments .

Methodological Considerations

- Synthetic Yield Optimization: Use statistical tools (e.g., Design of Experiments) to screen solvent systems, catalysts, and reaction temperatures .

- Chiral Purity Validation: Combine circular dichroism (CD) spectroscopy with chiral HPLC to cross-verify enantiomeric ratios .

- Computational Modeling: Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities of analogs to biological targets, guiding structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.